molecular formula C7H5ClN4O B14207262 2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 917757-05-2

2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B14207262
CAS No.: 917757-05-2
M. Wt: 196.59 g/mol
InChI Key: SQTIBMOJAXTIQE-UHFFFAOYSA-N
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Description

2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities, including its role as an inhibitor of various kinases, which are enzymes that play crucial roles in cellular processes such as growth, differentiation, and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one typically involves the condensation of pyrimidine-5-carbaldehydes. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which can cyclize to form the desired pyridopyrimidine compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Cyclization Reactions: These reactions often require catalysts and specific solvents to facilitate the formation of the desired cyclic products.

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can have different biological activities depending on the substituents introduced.

Scientific Research Applications

2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an inhibitor of various kinases, which are important targets in cancer research.

    Medicine: Due to its kinase inhibitory activity, it is being explored as a potential therapeutic agent for diseases such as cancer and inflammatory conditions.

    Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, primarily kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted therapeutic applications.

Properties

CAS No.

917757-05-2

Molecular Formula

C7H5ClN4O

Molecular Weight

196.59 g/mol

IUPAC Name

2-amino-7-chloro-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H5ClN4O/c8-3-1-4-5(10-2-3)6(13)12-7(9)11-4/h1-2H,(H3,9,11,12,13)

InChI Key

SQTIBMOJAXTIQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=C(NC2=O)N)Cl

Origin of Product

United States

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